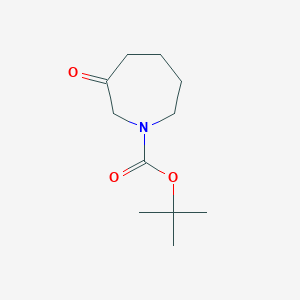
1-(4-Aminophenyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Aminophenyl)pyridin-1-ium chloride has been investigated for its potential pharmacological properties and applications in chemical synthesis. It has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse heart tissue, which could be beneficial in the management of high blood pressure . Additionally, the compound has been utilized in the field of supramolecular chemistry to form hydrogen-bonded systems and has been involved in the synthesis of novel ionic liquids that can catalyze tandem reactions .
Synthesis Analysis
The synthesis of related compounds involves the interaction of various reagents to form complex structures. For instance, the interaction between chloranilic acid and dimethylaminopyridine (DMAP) leads to the formation of a multicomponent system with a crystal structure determined by X-ray diffraction . Similarly, the novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized using various spectroscopic techniques, indicating the versatility of pyridinium-based compounds in synthesis .
Molecular Structure Analysis
The molecular structure of pyridinium-based compounds has been extensively studied using crystallography and spectroscopy. The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium, was determined to be in the triclinic crystal system with specific space group parameters, showcasing the intricate arrangement of molecules and the presence of hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridinium compounds are involved in various chemical reactions. For example, the novel ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction, demonstrating its efficiency and reusability in promoting the synthesis of bis(pyrazol-5-ol)s under mild conditions . This highlights the chemical reactivity of pyridinium salts and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of protonated bases and delocalized negative charges in the related compound 4-(dimethylamino)pyridin-1-ium contributes to its stability and the formation of water clusters within the crystal lattice . These properties are essential for the application of pyridinium salts in various chemical processes and their potential pharmacological effects, as seen with 1-amino-4-phenyl pyridinium chloride's antihypertensive properties .
Applications De Recherche Scientifique
Catalysis
1-(4-Aminophenyl)pyridin-1-ium chloride derivatives have been used as catalysts or components in catalyst systems for organic synthesis. For instance, novel ionic liquids derived from this compound have been synthesized and characterized, showing efficiency in catalyzing tandem Knoevenagel–Michael reactions under mild conditions. Such catalytic activities underline the potential of these derivatives in facilitating organic transformations, particularly in synthesizing complex organic molecules with high precision and under environmentally benign conditions (Moosavi‐Zare et al., 2013).
Materials Science
In materials science, derivatives of 1-(4-Aminophenyl)pyridin-1-ium chloride have been utilized to synthesize novel polymers with unique properties. For example, fluorinated polyamides containing pyridine and sulfone moieties have been prepared using a new diamine derived from this compound. These polymers exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).
Environmental and Analytical Applications
Research has also explored the use of 1-(4-Aminophenyl)pyridin-1-ium chloride derivatives in environmental and analytical chemistry. For instance, novel chiral ionic liquids based on this compound have shown strong antibacterial and antioxidant properties, suggesting their potential use in water treatment and as bioactive substances. Such studies highlight the multifunctional aspects of these compounds, extending their application beyond traditional chemical synthesis to include environmental protection and biological applications (Matavos-Aramyan et al., 2019).
Chemical Sensing
Additionally, derivatives of 1-(4-Aminophenyl)pyridin-1-ium chloride have been developed as chemosensors for the detection of heavy metals. Such sensors exhibit high sensitivity and selectivity, demonstrating the potential of these compounds in monitoring environmental pollutants and contributing to public health safety (Jianting Pan et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
4-pyridin-1-ium-1-ylaniline;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGOGUUDJHLPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627725 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)pyridin-1-ium chloride | |
CAS RN |
78427-26-6 |
Source


|
| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

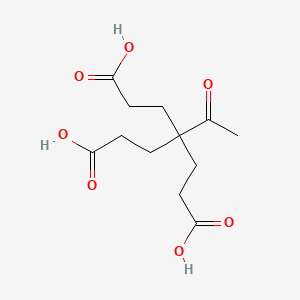
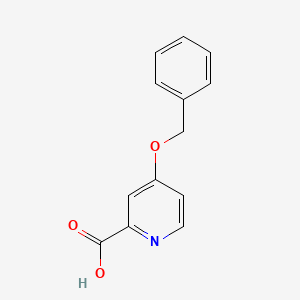



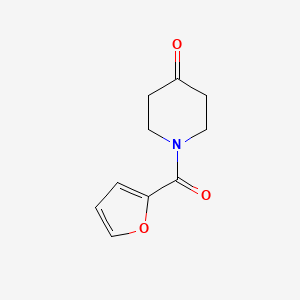
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)
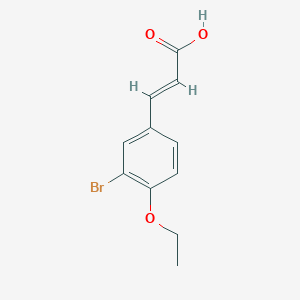

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)
